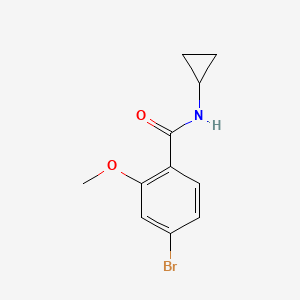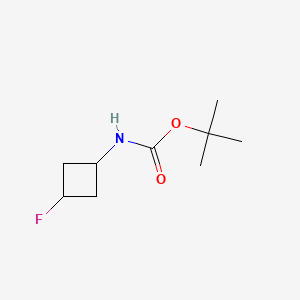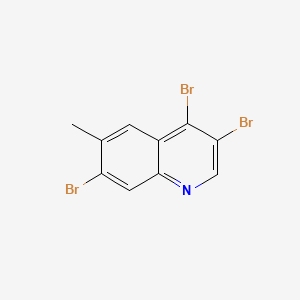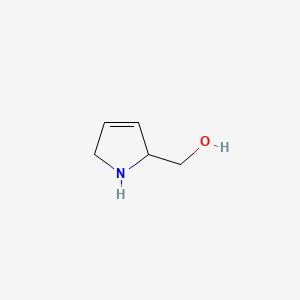
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene” is a fluorine-containing organic compound . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular formula of “5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene” is C8H5BrF4O . The average mass is 273.022 Da and the monoisotopic mass is 271.945984 Da .Scientific Research Applications
Novel Copolymers Synthesis
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene and related compounds have been utilized in the synthesis of novel copolymers. For example, trisubstituted ethylenes, including variants with methoxy, bromo, and fluoro groups, were prepared and copolymerized with styrene to study the copolymers' composition, structure, and thermal properties. These studies contribute to the development of new materials with potential applications in various industries due to their unique chemical and physical properties (Kharas et al., 2016), (Hussain et al., 2019).
Antimicrobial Agents Development
This compound and its derivatives have been explored for their antimicrobial activity. Specifically, (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones carrying fluoro, bromo, methoxy, and other groups showed potent antimicrobial activity against various microorganisms, suggesting their potential as antimicrobial agents (Liaras et al., 2011).
Organic Synthesis and Chemical Reactivity
Research into the reactivity and applications of 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene and related compounds has provided valuable insights into synthetic chemistry. For instance, studies on the relay propagation of crowding effects and steric pressure in certain halogen-containing compounds highlight the intricate reactivity patterns that can influence synthetic strategies and product formation in organic synthesis (Schlosser et al., 2006).
Future Directions
properties
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJZSRKYHZZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213270 |
Source


|
| Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
CAS RN |
1224604-21-0 |
Source


|
| Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)







![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)


